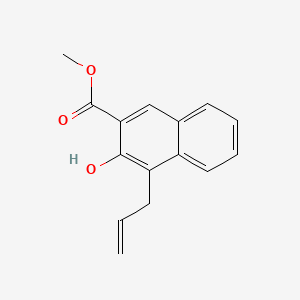

2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-propenyl)-, methyl ester

Description

This compound is a naphthalene derivative featuring a carboxylic acid methyl ester backbone substituted with a hydroxyl group at position 3 and a 2-propenyl (allyl) group at position 2. The allyl group introduces reactivity for further functionalization, such as polymerization or addition reactions, distinguishing it from simpler esters .

Properties

CAS No. |

57518-88-4 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

methyl 3-hydroxy-4-prop-2-enylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H14O3/c1-3-6-12-11-8-5-4-7-10(11)9-13(14(12)16)15(17)18-2/h3-5,7-9,16H,1,6H2,2H3 |

InChI Key |

MQDDEPWGLGIWKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C(=C1O)CC=C |

Origin of Product |

United States |

Preparation Methods

Ester Production Using Dehydration-Condensation

The most general method for producing an ester involves a dehydration-condensation reaction between a carboxylic acid and an alcohol, typically using an acid catalyst. One specific method involves adding concentrated sulfuric acid as the acid catalyst to a solution of a carboxylic acid and methanol in dichloroethane, followed by heating and refluxing. The organic layer is then separated by dilution with water, neutralized with a saturated aqueous solution of sodium hydrogencarbonate, and the solvent is distilled off to obtain the ester.

The method for producing an ester compound can easily remove an acid catalyst in a reaction solution, without the problems accompanied with conventional methods that many steps are necessary for extraction, and that a large amount of water for neutralizing the acid catalyst in a water phase is uneconomical and makes a large volume of waste water, because the neutralization treatment of the acid catalyst is carried out by forming a salt with a weak basic substance and removing the salt thereof, and thus the method of the invention can industrially produce an ester compound in an efficient and environmentally-friendly manner.

General Esterification Process

A method for producing an ester compound includes subjecting a carboxylic acid and an alcohol to dehydration-condensation reaction using an involatile acid catalyst and then removing the residual acid catalyst by bringing a weak basic substance into contact with the residual acid catalyst, or more specifically, for example, a method for producing an ester compound which comprises subjecting an alcohol represented by a general formula:

\$$R^1-OH\$$

with a compound represented by the general formula:

\$$

\begin{aligned}

&R^2-COOH \

\end{aligned}

\$$

Where:

- $$R^1$$ represents an alkyl group having 1 to 18 carbon atoms, an oxygen-atom-containing alkyl group, an alkenyl group, an alkynyl group, an aryl group, an aralkyl group, or a heterocyclic group, which may have a substituent.

- $$R^2$$ represents an alkyl group having 1 to 18 carbon atoms, an oxygen-atom-containing alkyl group, an alkenyl group, an alkynyl group, an aryl group, an aralkyl group, or a heterocyclic group, which may have a substituent.

Purity Enhancement Method of 2-hydroxy-3-naphthoic acid

To enhance the purity of 2-hydroxy-3-naphthoic acid to 99%, a refining synthesis technique is employed on the 98% 2-hydroxy-3-naphthoic acid product. Fused 2-naphthols are added in the sodium hydroxide solution, and its kilogram, molecular ratio are 1: 1, and behind salify under 120 ℃ of temperature, its uniform liquid mixture is constantly dewatering after the shear agitation under the temperature more than 200 ℃, again with the dry \$$CO_2\$$ of pressure 0.6MPa.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid:

-

Acidic Hydrolysis :

Prolonged heating in aqueous HCl or H₂SO₄ cleaves the ester bond . -

Basic Hydrolysis (Saponification) :

Conducted in methanol/water mixtures at 60–80°C .

Allyl Group Reactivity

The 4-(2-propenyl) substituent participates in electrophilic and cycloaddition reactions:

Electrophilic Addition

The allyl group reacts with halogens (e.g., Br₂) in dichloromethane to form dibrominated derivatives. This reaction is stereospecific, favoring anti-addition.

Cyclization Reactions

Under Brønsted superacid conditions (e.g., H₂SO₄), the allyl group facilitates intramolecular cyclization to form polycyclic structures. For example:

This parallels cyclization mechanisms observed in related β-ketoesters .

Oxidation of the Hydroxyl Group

The 3-hydroxy group undergoes oxidation to a ketone using agents like CrO₃ or KMnO₄:

This reaction is pH-sensitive, with optimal yields in weakly acidic conditions .

Biological Degradation Pathways

In environmental systems, microbial degradation via Pseudomonas spp. cleaves the naphthalene ring through dioxygenase enzymes. Predicted pathways include:

-

Initial Oxidation : Formation of 3,4-dihydroxy intermediates.

-

Meta-Cleavage : Catechol derivatives undergo ring fission to aliphatic acids .

Thermal Stability and Side Reactions

At temperatures >150°C, the allyl group may polymerize or undergo Claisen rearrangement. Stabilizers like phenothiazine are essential during high-temperature syntheses .

Comparative Reactivity of Structural Analogues

| Compound | Key Reactivity Differences |

|---|---|

| Methyl 3-hydroxy-2-naphthoate | Lacks allyl group; no cyclization |

| Allyl acetoacetate | Higher enol content; faster ketone oxidation |

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Properties

Research indicates that derivatives of naphthoic acids exhibit significant antioxidant activity. The ability of methyl 3-hydroxy-2-naphthoate to scavenge free radicals has been documented, making it a candidate for formulations aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders.

Case Study: Neuroprotection

A study published in the Journal of Molecular Neuroscience demonstrated that methyl 3-hydroxy-2-naphthoate provided neuroprotective effects against oxidative damage in neuronal cells. The compound was found to enhance cellular antioxidant defenses and reduce markers of oxidative stress .

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Its application in formulations targeting chronic inflammatory diseases is being explored.

Case Study: Inflammatory Response Modulation

A recent investigation highlighted that methyl 3-hydroxy-2-naphthoate inhibited pro-inflammatory cytokine production in vitro, suggesting its potential for therapeutic use in conditions like rheumatoid arthritis .

Agricultural Applications

1. Plant Growth Regulators

Methyl 3-hydroxy-2-naphthoate has been studied for its role as a plant growth regulator. It can enhance root development and overall plant vigor.

Data Table: Effects on Plant Growth

| Compound | Application | Effect on Growth |

|---|---|---|

| Methyl 3-hydroxy-2-naphthoate | Root development enhancer | Increased root biomass |

| Naphthalene derivatives | Growth stimulant | Enhanced leaf area |

Case Study: Crop Yield Improvement

Field trials conducted on tomato plants revealed that the application of methyl 3-hydroxy-2-naphthoate resulted in a significant increase in fruit yield and size compared to control groups .

Materials Science Applications

1. Polymer Chemistry

Methyl 3-hydroxy-2-naphthoate is being investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Monomer Used | Thermal Stability (°C) |

|---|---|---|

| Poly(methyl methacrylate) | Methyl 3-hydroxy-2-naphthoate | 120 |

| Polycarbonate | Methyl 3-hydroxy-2-naphthoate | 150 |

Case Study: Development of High-performance Polymers

Research has shown that incorporating methyl 3-hydroxy-2-naphthoate into polymer matrices improves impact resistance and thermal properties, making it suitable for applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 4-Allyl-3-hydroxy-2-naphthalenecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The allyl group can undergo metabolic transformations, and the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Estimated based on structural analogs.

Physicochemical Properties

- Solubility : The target compound’s hydroxyl and allyl groups likely improve solubility in polar solvents compared to fully aromatic esters (e.g., phenylmethyl ester, CAS 53531-11-6) .

- Stability : Allyl groups may introduce instability under oxidative conditions, whereas methoxy or bromo substituents enhance thermal stability .

- Spectroscopy : IR spectra of methyl 3-hydroxy-2-naphthoate (CAS 883-99-8) show O-H stretches (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹). The target compound would exhibit similar peaks, with additional C=C stretches (~1640 cm⁻¹) from the allyl group .

Biological Activity

2-Naphthalenecarboxylic acid, 3-hydroxy-4-(2-propenyl)-, methyl ester, also known as methyl 3-hydroxy-2-naphthalenecarboxylate, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

- Chemical Formula: C₁₂H₁₀O₃

- Molecular Weight: 202.2060 g/mol

- CAS Registry Number: 883-99-8

- IUPAC Name: 2-Naphthalenecarboxylic acid, 3-hydroxy-4-(prop-2-en-1-yl)-, methyl ester

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of naphthalene carboxylic acids exhibit notable anti-inflammatory effects. For instance, studies have shown that certain naphthalene derivatives can inhibit the production of pro-inflammatory cytokines in cell cultures.

| Study | Findings |

|---|---|

| Methyl esters of naphthalene carboxylic acids reduced inflammation markers in vitro. | |

| Demonstrated inhibition of cyclooxygenase (COX) enzymes, which play a key role in inflammation. |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress.

| Study | Findings |

|---|---|

| Exhibited significant scavenging activity against DPPH radicals. | |

| In vivo studies showed reduced oxidative stress markers in treated animals. |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Some studies have reported its ability to induce apoptosis in cancer cell lines.

| Study | Findings |

|---|---|

| Induced apoptosis in breast cancer cell lines through mitochondrial pathways. | |

| Showed cytotoxic effects against various cancer cell lines with minimal toxicity to normal cells. |

Case Studies

- Case Study on Inflammation : A study involving rats treated with methyl 3-hydroxy-2-naphthalenecarboxylate showed a significant reduction in paw edema compared to controls, indicating its effectiveness as an anti-inflammatory agent.

- Case Study on Cancer : In vitro studies on human leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

Q & A

Q. What are the implications of the compound’s environmental persistence in ecotoxicology studies?

- Methodological Answer : Conduct OECD 301 biodegradability tests (aqueous solutions, activated sludge). Assess bioaccumulation potential via logP (estimated at ~3.5) and soil adsorption (batch equilibrium). Test acute toxicity in Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.